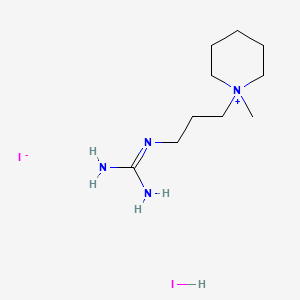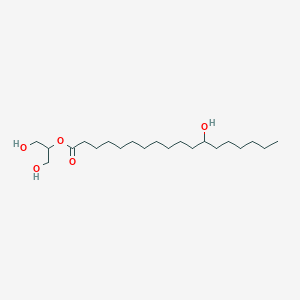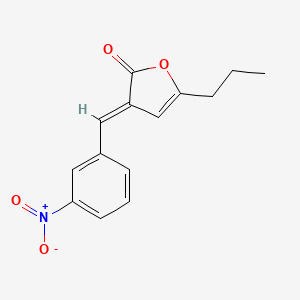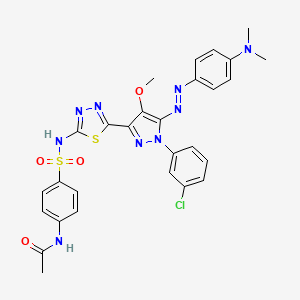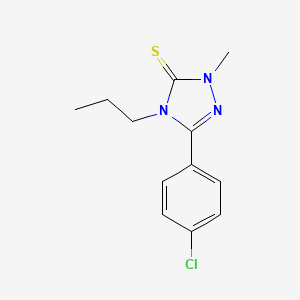
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a pyridylcarbonyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
The synthesis of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 4-pyridinecarboxaldehyde with acetophenone to form the corresponding chalcone, followed by cyclization with hydrazine hydrate under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired pyrazoline compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
化学反応の分析
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydropyrazoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can be further functionalized for specific applications.
科学的研究の応用
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in modulating the activity of certain enzymes, making it a candidate for drug development.
Medicine: The compound exhibits various pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In the context of its antimicrobial and antiviral activities, the compound disrupts the function of essential proteins in pathogens, leading to their inactivation and subsequent cell death. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
類似化合物との比較
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can be compared with other similar compounds, such as:
1-(4-Pyridylcarbonyl)benzotriazole: This compound shares the pyridylcarbonyl group but differs in the heterocyclic core, which is a benzotriazole instead of a pyrazoline.
2-Methoxy-4-[5-(substituted phenyl)-1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy acetic acid: This derivative includes additional functional groups that enhance its biological activity, particularly against mycobacterial infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
121306-60-3 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c19-15(13-6-9-16-10-7-13)18-14(8-11-17-18)12-4-2-1-3-5-12/h1-7,9-11,14H,8H2 |
InChIキー |
NCNSWABPPPVHPQ-UHFFFAOYSA-N |
正規SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


